

CCT367766: A Comparative Analysis of a Third-Generation Pirin Degrader

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Compound of Interest		
Compound Name:	CCT367766 formic	
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In the landscape of targeted protein degradation, CCT367766 has emerged as a potent, third-generation heterobifunctional PROTAC (Proteolysis Targeting Chimera) that selectively targets the pirin protein for degradation. This guide provides a comprehensive comparison of CCT367766 with its predecessors and other CRBN-based PROTACs, supported by experimental data, detailed methodologies, and visualizations to aid researchers, scientists, and drug development professionals in their understanding and application of this chemical probe.

CCT367766 orchestrates the degradation of pirin by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[1] The formic acid salt form of CCT367766 is often utilized to enhance its water solubility and stability without compromising its biological activity.

Performance Comparison of Pirin-Targeting PROTACs

The development of CCT367766 involved a systematic evolution from first and second-generation probes, with a focus on optimizing cell permeability and target engagement.[2][3] The following table summarizes the key performance metrics of these pirin degraders.



Compound/ Probe	Target	Cell Line	DC50	Dmax	E3 Ligase Recruited
CCT367766 (Third Gen)	Pirin	SK-OV-3	~12 nM	~96%	Cereblon
Second Gen. PROTAC (10)	Pirin	SK-OV-3	>1 μM	Incomplete Degradation	Cereblon
First Gen. PROTAC (3)	Pirin	SK-OV-3	No Degradation	No Degradation	Cereblon

Note: Data for alternative pirin degraders is not extensively available in the cited literature. This table will be updated as more information becomes publicly accessible.

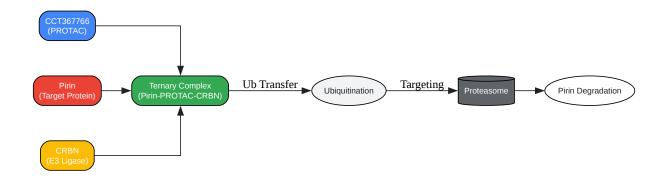
Binding Affinity and Cellular Activity of CCT367766

Parameter	Value
Pirin Binding (Kd)	55 nM
CRBN Binding (Kd)	120 nM
CRBN-DDB1 Complex (IC50)	490 nM
Cellular Pirin Depletion	Near-complete at 50 nM (2h, SK-OV-3 cells)[1]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action and the experimental procedures for evaluating CCT367766, the following diagrams are provided.

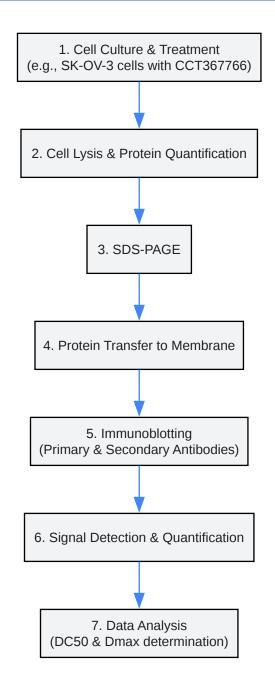




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Caption: Mechanism of CCT367766-mediated pirin degradation.





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Caption: Experimental workflow for Western Blot analysis.

Experimental ProtocolsWestern Blotting for Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.



- 1. Cell Seeding and Treatment:
- Seed cells (e.g., SK-OV-3) in 6-well plates to achieve 70-80% confluency at the time of harvest.
- Allow cells to adhere overnight.
- Treat cells with a range of concentrations of CCT367766 for a specified duration (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
- 2. Cell Lysis and Protein Quantification:
- · Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]
- 3. SDS-PAGE and Protein Transfer:
- Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
- Separate the protein lysates by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- 4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein (pirin) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)conjugated secondary antibody for 1 hour at room temperature.



- 5. Signal Detection and Data Analysis:
- Wash the membrane with TBST.
- Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the loading control.
- Calculate the percentage of protein degradation relative to the vehicle control.
- Plot the percentage of degradation against the log concentration of the PROTAC to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[4]

Ternary Complex Formation Assays

The formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase is crucial for degradation. Several biophysical assays can be used to characterize this complex.

Time-Resolved Fluorescence Energy Transfer (TR-FRET)

- Principle: This assay measures the proximity of two molecules tagged with a FRET donor and acceptor pair. In the context of PROTACs, the target protein and E3 ligase are labeled with the donor and acceptor, respectively. The formation of the ternary complex upon addition of the PROTAC brings the fluorophores into close proximity, resulting in a FRET signal.
- Protocol Outline:
 - Label the purified recombinant target protein (e.g., with a terbium cryptate donor) and the
 E3 ligase (e.g., with a d2 acceptor).
 - In a microplate, add the labeled proteins and a serial dilution of the PROTAC.



- Incubate to allow for complex formation.
- Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
- The ratio of the acceptor to donor signal is plotted against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed.[5]

Surface Plasmon Resonance (SPR)

- Principle: SPR measures the binding of an analyte to a ligand immobilized on a sensor chip
 in real-time. This can be used to determine the kinetics and affinity of binary and ternary
 complex formation.
- Protocol Outline for Ternary Complex Analysis:
 - Immobilize the E3 ligase (e.g., CRBN) on the sensor chip.
 - Inject the target protein alone to confirm no direct interaction.
 - Inject a constant concentration of the PROTAC mixed with varying concentrations of the target protein.
 - The binding response is measured, and the data is fitted to a kinetic model to determine the association and dissociation rates of the ternary complex.[6]

Conclusion

CCT367766 represents a significant advancement in the development of chemical probes for studying pirin biology. Its high potency and cellular activity make it a valuable tool for researchers investigating the roles of pirin in various cellular processes and disease states. The provided comparative data and detailed experimental protocols offer a solid foundation for the effective utilization of CCT367766 and the evaluation of other CRBN-based PROTACs. The continued development of novel PROTACs, guided by a thorough understanding of their mechanism of action and rigorous experimental characterization, holds great promise for the future of targeted therapeutics.



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